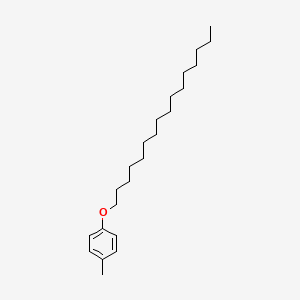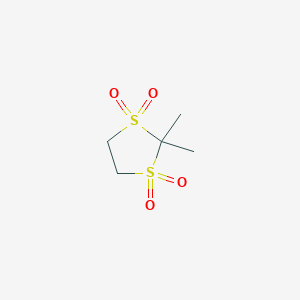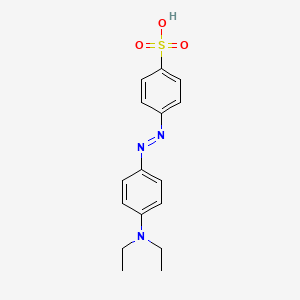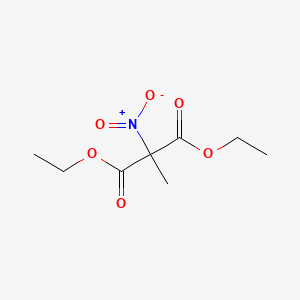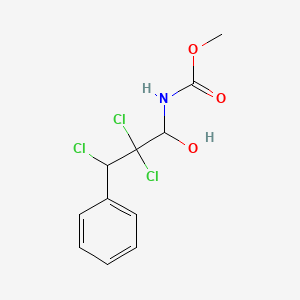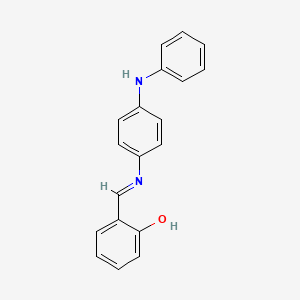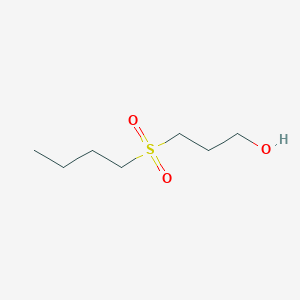
2,3,5,6-Tetramethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethylbenzophenone is an organic compound with the molecular formula C17H18O It is a derivative of benzophenone, characterized by the presence of four methyl groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylbenzophenone typically involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H2(CH3)4+C6H5COClAlCl3C6H2(CH3)4COC6H5+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetramethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Formation of tetramethylbenzoquinone.
Reduction: Formation of tetramethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylbenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.
Industry: Utilized in the production of polymers and as a UV stabilizer in plastics.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. This property is particularly useful in applications such as photodynamic therapy and UV stabilization.
Comparaison Avec Des Composés Similaires
Benzophenone: The parent compound, lacking the methyl groups.
2,4,6-Trimethylbenzophenone: A similar compound with three methyl groups.
2,3,4,5-Tetramethylbenzophenone: Another isomer with different methyl group positions.
Uniqueness: 2,3,5,6-Tetramethylbenzophenone is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other benzophenone derivatives and useful in specialized applications.
Propriétés
Numéro CAS |
4885-14-7 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
phenyl-(2,3,5,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-11-10-12(2)14(4)16(13(11)3)17(18)15-8-6-5-7-9-15/h5-10H,1-4H3 |
Clé InChI |
SYWIOWXMHAQPTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)C2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


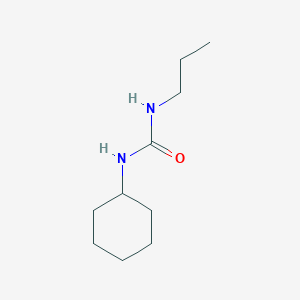

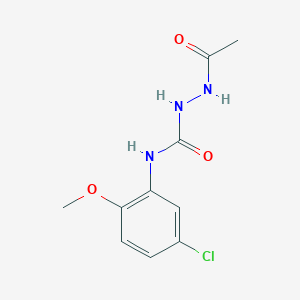
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
